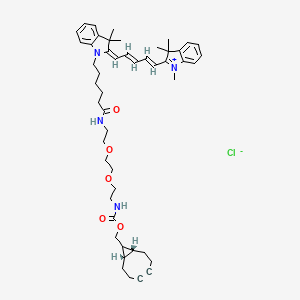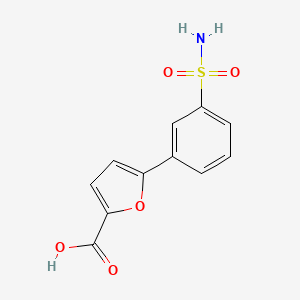
PROTAC PTPN2 degrader-2 TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC PTPN2 degrader-2 TFA is a potent degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). This compound has shown significant potential in the study of cancer and metabolic diseases due to its ability to selectively degrade PTPN2, a protein involved in various cellular processes .
準備方法
The synthesis of PROTAC PTPN2 degrader-2 TFA involves multiple steps, including the introduction of specific functional groups and the formation of key intermediates. The synthetic route typically starts with the preparation of the core structure, followed by the attachment of various side chains and functional groups under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
PROTAC PTPN2 degrader-2 TFA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
PROTAC PTPN2 degrader-2 TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the degradation of specific proteins and understanding their role in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of protein degradation on cellular functions and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and metabolic disorders by targeting and degrading specific proteins involved in disease progression.
Industry: Utilized in the development of new drugs and therapeutic strategies by pharmaceutical companies .
作用機序
PROTAC PTPN2 degrader-2 TFA exerts its effects by inducing the degradation of PTPN2 through the proteasome pathway. The compound binds to PTPN2 and recruits an E3 ubiquitin ligase, which tags PTPN2 with ubiquitin molecules. This tagging marks PTPN2 for degradation by the proteasome, leading to the reduction of PTPN2 levels in the cell. This degradation process affects various molecular targets and pathways, including the JAK/STAT signaling pathway, which is involved in cell growth and immune response .
類似化合物との比較
PROTAC PTPN2 degrader-2 TFA is unique in its high selectivity and potency for degrading PTPN2. Similar compounds include:
TP1L: A selective TC-PTP degrader that also targets the JAK/STAT pathway and enhances immune response.
PVD-06: A dual-targeting degrader for PTPN1 and PTPN2, used in cancer research.
X1: Another dual-targeting degrader for PTPN1 and PTPN2, with applications in immunotherapy. These compounds share similar mechanisms of action but differ in their selectivity and specific applications
特性
分子式 |
C51H50ClF3N6O13S2 |
|---|---|
分子量 |
1111.6 g/mol |
IUPAC名 |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H49ClN6O11S2.C2HF3O2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60;3-2(4,5)1(6)7/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60);(H,6,7)/t32-,37-;/m0./s1 |
InChIキー |
RXQQQCZMVRJVJE-PRLOVNCOSA-N |
異性体SMILES |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


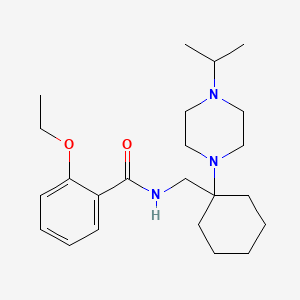
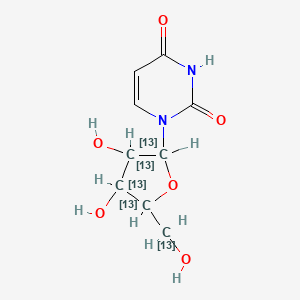
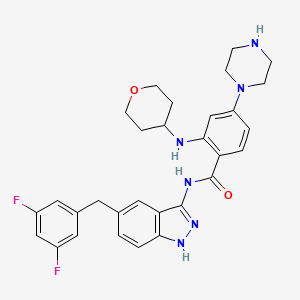
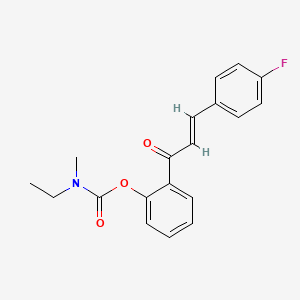
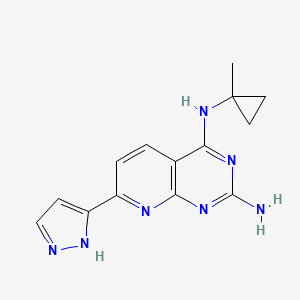

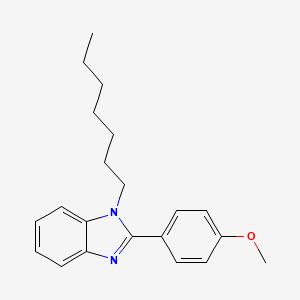
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
